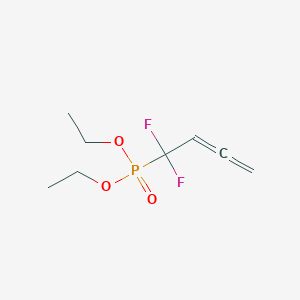![molecular formula C20H26BrN3 B14290418 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline CAS No. 119888-46-9](/img/structure/B14290418.png)
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline typically involves the diazotization of 4-bromoaniline followed by azo coupling with N,N-dibutylaniline. The reaction conditions generally include:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with N,N-dibutylaniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development and as a model compound for studying the pharmacokinetics and pharmacodynamics of azo compounds.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
作用机制
The mechanism of action of 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline involves its interaction with molecular targets through the azo group. The compound can undergo tautomerization, leading to the formation of different isomers that can interact with various biological molecules. The extended π-electron system of the azo group allows for interactions with enzymes, receptors, and other proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 4-[(E)-(4-Bromophenyl)diazenyl]phenol
- 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- 4-[(E)-(3-Bromophenyl)diazenyl]phenol
Uniqueness
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline is unique due to its specific structural features, including the bromophenyl group and the dibutylaniline moiety. These features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further enhance its uniqueness compared to similar compounds.
属性
CAS 编号 |
119888-46-9 |
|---|---|
分子式 |
C20H26BrN3 |
分子量 |
388.3 g/mol |
IUPAC 名称 |
4-[(4-bromophenyl)diazenyl]-N,N-dibutylaniline |
InChI |
InChI=1S/C20H26BrN3/c1-3-5-15-24(16-6-4-2)20-13-11-19(12-14-20)23-22-18-9-7-17(21)8-10-18/h7-14H,3-6,15-16H2,1-2H3 |
InChI 键 |
TXIPKZVJMLDHGI-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)


methanone](/img/structure/B14290381.png)





![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
